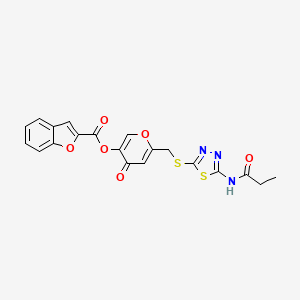

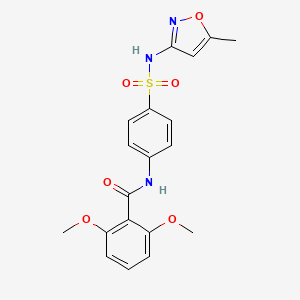

2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. While the specific synthesis of 2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is not detailed in the provided papers, similar compounds have been synthesized using various starting materials and key reactions such as ring closing, reduction, and acylation reactions. For example, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide involved six steps and yielded the final product in more than 30% overall yields, as characterized by 1H NMR, 13C NMR, and HR-ESI-MS .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The papers provided do not directly analyze the molecular structure of this compound, but they do mention the use of NMR and mass spectrometry to confirm the structures of synthesized compounds . These techniques are essential for determining the molecular structure and ensuring the correct synthesis of the compound.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions that are important for their biological activity. The provided papers do not discuss the specific chemical reactions of this compound, but they do mention that the synthesized compounds were screened for their inhibitory potential against enzymes such as alkaline phosphatases and ecto-5′-nucleotidases . This suggests that the compound may also interact with biological targets through specific chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are key to their function as potential drugs. The papers provided do not detail the properties of this compound, but they do imply that similar compounds have been evaluated for their biological activities, which would be influenced by their physical and chemical properties .

Scientific Research Applications

Structural Characterization and Synthesis

- Molecular Structure : The molecular structure of a related compound, 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, reveals a planar configuration consisting of an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group, with an intramolecular C-H...O hydrogen bond contributing to its planarity. This structure facilitates the formation of dimers through N-H...N hydrogen bonds, emphasizing the compound's potential for forming stable molecular assemblies (Rodier et al., 1993).

Biological Activities and Applications

Enzyme Inhibition : Schiff bases derived from sulfamethoxazole exhibit significant enzyme inhibition properties. Compounds like (Z)-4-((4-(diethylamino)benzylidene)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide and its analogs have shown inhibitory activities against cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase, suggesting their potential as therapeutic agents in diseases where these enzymes are implicated (Alyar et al., 2019).

Antitumor Activity : Some synthesized benzene sulfonamide derivatives exhibit excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. This research highlights the potential of certain compounds in this class as anticancer agents, with further studies recommended to explore their mechanism of action and therapeutic efficacy (Fahim & Shalaby, 2019).

Antimicrobial and Antioxidant Properties : Derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones have shown promising antibacterial and potent antioxidant activities, suggesting their utility in the development of new antimicrobial and antioxidant agents (Karanth et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound 2,6-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is the process of chitin synthesis . Chitin, a long-chain polymer of N-acetylglucosamine, is a key component of the cell walls of fungi and the exoskeletons of arthropods. By inhibiting chitin synthesis, this compound disrupts these structures, leading to the death of the organism .

Mode of Action

2,6-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide interacts with the enzymes involved in the chitin synthesis pathway, inhibiting their activity . This prevents the formation of chitin, disrupting the integrity of the cell wall or exoskeleton.

Biochemical Pathways

The compound 2,6-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide affects the biochemical pathway of chitin synthesis . By inhibiting this pathway, it prevents the formation of chitin, leading to a disruption in the structural integrity of the cell walls of fungi and the exoskeletons of arthropods . The downstream effects of this disruption can include impaired growth, development, and reproduction, ultimately leading to the death of the organism .

Result of Action

The molecular and cellular effects of the action of 2,6-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide are primarily seen in the disruption of cell wall or exoskeleton integrity . By inhibiting chitin synthesis, this compound prevents the formation of these crucial structures, leading to a range of effects including impaired growth, development, and reproduction, and ultimately the death of the organism .

properties

IUPAC Name |

2,6-dimethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S/c1-12-11-17(21-28-12)22-29(24,25)14-9-7-13(8-10-14)20-19(23)18-15(26-2)5-4-6-16(18)27-3/h4-11H,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOUBGJHPFZQCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549177.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2549178.png)

![7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549183.png)

![(E)-N-(2-chlorophenyl)-2-cyano-3-[5-(4-fluorophenoxy)-3-methyl-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2549190.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2549195.png)

![(Z)-3-[3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2549197.png)

![Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549198.png)